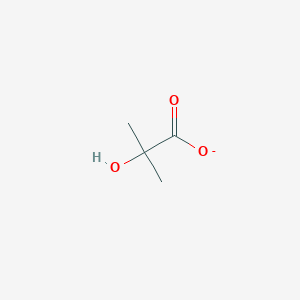

2-Hydroxyisobutyrate

Overview

Description

2-hydroxyisobutyrate is a hydroxy fatty acid anion that is the conjugate base of 2-hydroxyisobutyric acid, arising from deprotonation of the carboxy group; major species at pH 7.3. It has a role as a human xenobiotic metabolite. It derives from an isobutyrate. It is a conjugate base of a 2-hydroxyisobutyric acid.

Scientific Research Applications

Metabolic Regulation

Role in Obesity and Metabolic Disorders

Recent studies have indicated that high levels of 2-Hydroxyisobutyrate are found in the urine of patients with obesity and hepatic steatosis, suggesting its involvement in metabolic dysregulation. Research conducted on Caenorhabditis elegans demonstrated that treatment with 2-HIBA extended lifespan and improved oxidative stress resistance through the activation of insulin/IGF-1 signaling pathways . This indicates a potential therapeutic role for 2-HIBA in managing obesity-related conditions.

Table 1: Effects of this compound on Metabolic Parameters

Exercise Physiology

Impact on Skeletal Muscle Function

2-Hydroxybutyrate has been identified as a significant metabolite that influences muscle oxidative capacity, particularly during exercise. A study showed that administration of 2-Hydroxybutyrate improved the oxidative capacity of skeletal muscle, mimicking the effects of exercise training. This enhancement was linked to the regulation of branched-chain amino acid metabolism via SIRT4 activity .

Table 2: Effects of 2-Hydroxybutyrate on Muscle Performance

| Parameter | Effect Observed | Study Reference |

|---|---|---|

| Oxygen Consumption | Increased during exercise | |

| Time-to-Exhaustion | Extended duration | |

| Basal and Maximal OCR | Elevated in treated mice |

Aging Research

Potential Anti-Aging Effects

The modulation of aging processes by this compound has been a focal point in recent research. In model organisms like C. elegans, it has been shown to delay aging and enhance stress resistance, providing insights into its potential as an anti-aging compound. The mechanisms involve reductions in reactive oxygen species (ROS) levels and alterations in lipid metabolism .

Clinical Implications

Potential Biomarker for Disease States

Given its elevated presence in metabolic disorders, this compound may serve as a biomarker for conditions such as obesity and insulin resistance. Its role in metabolic pathways suggests that monitoring its levels could provide insights into the metabolic status of individuals .

Case Study 1: Aging Modulation in C. elegans

A study investigated the effects of this compound on C. elegans under both standard and high-glucose diet conditions. The findings revealed that supplementation led to significant lifespan extension and improved motility, highlighting its potential as a geroprotective agent .

Case Study 2: Exercise Performance Enhancement

In another study involving murine models, repeated administration of 2-Hydroxybutyrate resulted in enhanced exercise performance metrics such as oxygen consumption and time-to-exhaustion during treadmill tests, indicating its efficacy as a performance-enhancing metabolite .

Q & A

Q. How can researchers accurately quantify 2-Hydroxyisobutyrate in biological samples using chromatographic techniques?

Basic Research Focus

To quantify this compound, chromatographic methods such as GC-MS or LC-MS are preferred due to its low molecular weight (104.1 g/mol) and polarity. Key considerations include:

- Derivatization : Trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives improve volatility and sensitivity. For example, TMS-derivatized this compound shows Kovats Retention Indices (RI) of 903.4 (semi-standard non-polar) and 1089.1 (standard polar) .

- Solubility : Optimize sample preparation using solvents like ethanol (>17.53 mg/mL) or DMSO (>53.5 mg/mL) to enhance recovery .

- Internal Standards : Use stable isotope-labeled analogs (e.g., ¹³C-labeled) to correct for matrix effects.

Q. What challenges arise in distinguishing this compound from structurally similar metabolites in NMR-based metabolomic studies?

Advanced Research Focus

this compound’s structural similarity to branched-chain amino acid metabolites (e.g., 2-hydroxybutyrate) can lead to spectral overlap in ¹H-NMR. Mitigation strategies include:

- 2D-NMR : Utilize heteronuclear correlation spectroscopy (HSQC or HMBC) to resolve overlapping peaks.

- Statistical Validation : Pair NMR data with multivariate analysis (e.g., OPLS-DA) to confirm associations, as done in cohort studies linking urinary this compound to diabetic nephropathy progression (HR = 1.56, p = 9.58 × 10⁻⁵) .

Q. How does the stability of this compound under varying experimental conditions impact reproducibility?

Basic Research Focus

Stability issues arise from its sensitivity to pH and temperature:

- Storage : Store at -20°C to prevent degradation, as recommended for solid samples .

- pH Sensitivity : Avoid extreme pH during extraction; decomposition occurs above 80°C .

- Matrix Effects : In biological fluids, rapid metabolism by gut microbiota may alter concentrations, necessitating immediate sample freezing .

Q. What methodological considerations are critical when investigating this compound’s role in diabetic nephropathy using in vitro models?

Advanced Research Focus

- Cell Line Selection : Use human renal proximal tubule cells (e.g., HK-2) to model tubular reabsorption. Studies show this compound induces mesenchymal markers (e.g., α-SMA) at clinically relevant concentrations, suggesting epithelial-mesenchymal transition .

- Dose-Response Curves : Test concentrations aligned with urinary levels in diabetic cohorts (e.g., 25–55 mg/mL in water ).

- Mitochondrial Assays : Monitor mitochondrial activity, as disrupted homeostasis correlates with impaired reabsorption .

Q. How can conflicting data on this compound’s association with kidney function be resolved?

Advanced Research Focus

Discrepancies exist between urinary and serum levels:

- Tubular Transport : Serum levels in non-diabetic CKD patients show no correlation with eGFR, suggesting active tubular secretion rather than passive filtration .

- Cohort Stratification : Adjust for covariates like insulin resistance, which elevates urinary this compound independently of renal function .

- Longitudinal Designs : Track progression from normo- to macroalbuminuria to isolate metabolite dynamics .

Q. What derivatization strategies enhance this compound detection in GC-MS?

Basic Research Focus

- TMS Derivatization : React with BSTFA + 1% TMCS to form TMS esters, yielding distinct RI values (e.g., 903.4 for underivatized vs. 1089.1 for polar columns) .

- TBDMS Derivatization : Improves thermal stability for high-temperature GC runs, with RI values up to 1240.7 on polar columns .

- Quantification Limits : Optimize derivatization time (30–60 min at 60°C) to achieve detection limits <0.1 ng/mL.

Properties

IUPAC Name |

2-hydroxy-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-4(2,7)3(5)6/h7H,1-2H3,(H,5,6)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLBGMIXKSTLSX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.